5-Chlorobarbituric acid

Descripción

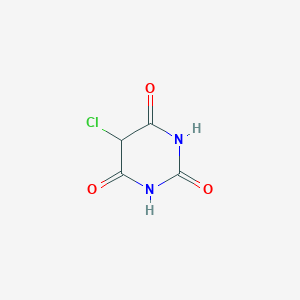

Structure

3D Structure

Propiedades

IUPAC Name |

5-chloro-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O3/c5-1-2(8)6-4(10)7-3(1)9/h1H,(H2,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDDWKERRJNWQIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(=O)NC(=O)NC1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7066510 | |

| Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19645-77-3 | |

| Record name | 5-Chloro-2,4,6(1H,3H,5H)-pyrimidinetrione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19645-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019645773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chlorobarbituric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35922 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chlorobarbituric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.258 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 5-chlorobarbituric acid

An In-Depth Technical Guide to the Synthesis of 5-Chlorobarbituric Acid

Abstract

This compound is a pivotal synthetic intermediate, leveraging the unique reactivity of the barbiturate core for the development of a diverse array of functionalized molecules. This guide provides a comprehensive technical overview of the primary synthetic routes to this compound, with a focus on the direct chlorination of barbituric acid. We delve into the mechanistic underpinnings of these transformations, present detailed, field-proven experimental protocols, and discuss critical safety and handling considerations. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous resource for the preparation and application of this versatile chemical building block.

Introduction: The Significance of the Barbiturate Scaffold

Barbituric acid, a pyrimidine derivative first synthesized by Adolf von Baeyer in 1864, serves as the parent compound for a vast class of molecules known as barbiturates.[1][2][3] While barbituric acid itself is not pharmacologically active, its derivatives, particularly those substituted at the C-5 position, have profound effects on the central nervous system and have been historically significant as sedatives, hypnotics, and anticonvulsants.[3][4][5]

The C-5 position of the barbituric acid ring is distinguished by its reactive methylene group. The flanking carbonyl groups significantly increase the acidity of the C-5 protons (pKa ≈ 4.01), facilitating the formation of a stabilized carbanion.[2] This inherent reactivity makes the C-5 position a prime target for electrophilic substitution, enabling the synthesis of a wide range of functionalized derivatives.[3][6] this compound emerges as a key intermediate in this context, providing a reactive handle for subsequent nucleophilic substitution reactions to introduce diverse functionalities.

This guide will focus on the most reliable and accessible methods for the , emphasizing the chemical principles that govern these transformations.

Foundational Synthesis: Preparation of Barbituric Acid

Before proceeding to the chlorination step, it is essential to have a reliable source of the starting material, barbituric acid. The classical and most widely adopted synthesis involves the condensation of diethyl malonate with urea, typically facilitated by a strong base such as sodium ethoxide.[2][7]

The reaction proceeds via a Claisen condensation mechanism, where sodium ethoxide deprotonates the diethyl malonate, which then acts as a nucleophile, attacking the carbonyl carbon of urea. Subsequent cyclization and dehydration yield the barbituric acid product. This foundational synthesis is well-documented in resources like Organic Syntheses, providing a robust and scalable method for producing the necessary precursor.[7]

Core Synthesis Route: Direct Chlorination of Barbituric Acid

The most direct and efficient method for preparing this compound is the electrophilic chlorination of the C-5 position of barbituric acid. The choice of chlorinating agent is critical to achieving high yield and selectivity while ensuring operational safety.

Preferred Method: Chlorination with Sulfuryl Chloride (SO₂Cl₂)

Sulfuryl chloride is a highly effective reagent for this transformation. As a pourable liquid, it is often more convenient and easier to handle than chlorine gas.[8] It serves as a source of electrophilic chlorine, particularly under conditions that favor ionic mechanisms.[9]

Causality and Mechanism: The reaction is predicated on the acidity of the C-5 protons. The barbituric acid exists in equilibrium with its enol tautomer. The electron-rich enol or the corresponding enolate anion acts as a nucleophile, attacking the electrophilic chlorine species generated from sulfuryl chloride. This results in the substitution of one of the C-5 protons with a chlorine atom. The reaction is typically performed in an inert solvent to control reactivity and facilitate product isolation.

Experimental Protocol: Synthesis of this compound via Sulfuryl Chloride

-

Safety First: This procedure must be conducted in a certified chemical fume hood. Sulfuryl chloride is corrosive and reacts violently with water to release toxic gases (HCl, SO₂).[8] Appropriate PPE, including a face shield, chemical-resistant gloves, and a lab coat, is mandatory.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., a calcium chloride tube followed by a bubbler containing sodium hydroxide solution), suspend barbituric acid (1.0 eq) in a suitable inert solvent such as glacial acetic acid or dichloromethane.

-

Reagent Addition: Cool the suspension in an ice bath to 0-5 °C. Charge the dropping funnel with sulfuryl chloride (1.1 eq).

-

Reaction Execution: Add the sulfuryl chloride dropwise to the stirred suspension over 30-60 minutes, ensuring the internal temperature remains below 10 °C.

-

Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).[10]

-

Workup and Isolation: Upon completion, the reaction mixture is cooled again in an ice bath. The solid product is collected by vacuum filtration.

-

Purification: The crude product is washed with a small amount of cold, dry diethyl ether to remove unreacted sulfuryl chloride and byproducts. The product is then dried under vacuum to yield this compound.

Data Summary: Reaction Parameters

| Parameter | Value/Condition | Rationale |

| Chlorinating Agent | Sulfuryl Chloride (SO₂Cl₂) | Efficient, convenient liquid source of electrophilic chlorine.[9] |

| Solvent | Glacial Acetic Acid / CH₂Cl₂ | Inert solvent that allows for good suspension and temperature control. |

| Temperature | 0-10 °C (addition), RT (reaction) | Controls the exothermic reaction and minimizes side product formation. |

| Stoichiometry | ~1.1 eq of SO₂Cl₂ | A slight excess ensures complete conversion of the starting material. |

| Typical Yield | > 85% | High efficiency is typical for this direct electrophilic substitution. |

Alternative Method: Enzymatic Chlorination

A novel and greener approach to chlorination involves the use of enzymes. Research has demonstrated that the chloroperoxidase enzyme system can effectively convert barbituric acid into its chlorinated derivatives.[11]

Causality and Mechanism: This biocatalytic method utilizes a chloroperoxidase enzyme in the presence of hydrogen peroxide (H₂O₂) and a chloride source (e.g., KCl). The enzyme's active site, containing a heme group, is believed to interact with both peroxide and the halide ion at low pH. This proximity facilitates the formation of an electrophilic chlorine species, which then halogenates the barbituric acid substrate.[11] The reaction proceeds through the 5-monochloro intermediate to potentially form 5,5-dichloro derivatives.[11]

Conceptual Protocol: Enzymatic Synthesis

-

Buffer Preparation: Prepare a suitable buffer solution at the optimal low pH for the chloroperoxidase enzyme (e.g., phosphate buffer at pH ~3.0).[11]

-

Reaction Mixture: To the buffered solution, add barbituric acid, potassium chloride, and the chloroperoxidase enzyme.

-

Initiation: Initiate the reaction by the controlled addition of hydrogen peroxide.

-

Monitoring and Isolation: Monitor the reaction progress using HPLC or UV-Vis spectroscopy. The product can be isolated using standard extraction and chromatography techniques.

This method, while elegant, may present challenges in scalability and enzyme cost for large-scale industrial production but offers significant advantages in terms of environmental impact and reaction mildness.

Product Characterization

Confirmation of the requires a suite of analytical techniques to verify its structure and assess its purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The disappearance of the singlet corresponding to the two acidic protons at the C-5 position and the appearance of a new signal for the remaining C-5 proton (if any, depending on the degree of chlorination) would be indicative of a successful reaction.

-

¹³C NMR: A shift in the resonance of the C-5 carbon is expected upon substitution with an electronegative chlorine atom.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Changes in the C-H stretching and bending frequencies associated with the C-5 methylene group would be observed. The characteristic carbonyl (C=O) stretches of the barbiturate ring should remain.

-

Mass Spectrometry (MS): Provides the molecular weight of the product. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak, providing definitive evidence of chlorination.

-

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are essential for assessing the purity of the final product and for monitoring the reaction progress.[10][12]

Critical Safety and Handling Protocols

The involves hazardous materials that demand strict adherence to safety protocols.

Reagent-Specific Hazards:

-

Thionyl Chloride (SOCl₂) & Sulfuryl Chloride (SO₂Cl₂):

-

Reactivity: Both react violently with water, releasing large amounts of toxic and corrosive gases (HCl, SO₂, Cl₂).[13][14] Containers must be kept tightly closed and away from moisture.[14]

-

Toxicity: They are highly corrosive to the skin, eyes, and respiratory tract.[15] Inhalation can cause severe respiratory damage, including potentially delayed pulmonary edema.[14][15] They are classified as toxic if inhaled and cause severe skin burns and eye damage.

-

Handling: All manipulations must be performed within a certified chemical fume hood.[13] Never add water to these reagents; for spills, use an inert absorbent material like dry sand.[14][16]

-

Required Personal Protective Equipment (PPE):

-

Eye/Face Protection: A face shield in combination with chemical splash goggles is required.[16]

-

Skin Protection: Wear a full lab coat and chemical-resistant gloves (e.g., butyl rubber or Viton). Ensure no skin is exposed.[13]

-

Respiratory Protection: In case of insufficient ventilation or spill, a NIOSH-approved respirator with an acid gas cartridge or a self-contained breathing apparatus (SCBA) is necessary.[13][16]

Emergency Procedures:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[15]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[15]

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[15]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13][15]

Conclusion

The is most effectively achieved through the direct chlorination of barbituric acid using sulfuryl chloride. This method is high-yielding, procedurally straightforward, and relies on a well-understood electrophilic substitution mechanism at the activated C-5 position. While emerging biocatalytic routes offer a greener alternative, the sulfuryl chloride method remains the standard for laboratory and pilot-scale synthesis. Rigorous characterization of the product is essential to confirm its identity and purity. Above all, a profound understanding and unwavering implementation of safety protocols are paramount when handling the hazardous reagents involved in this synthesis. This compound remains a valuable and versatile building block, enabling access to a wide spectrum of complex molecules for applications in medicinal chemistry and materials science.

References

-

ResearchGate. (n.d.). A new enzymatic chlorination of barbituric acid and its 1‐methyl and 1,3‐dimethyl derivatives | Request PDF. Available at: [Link]

-

Organic Syntheses. (n.d.). Barbituric acid. Available at: [Link]

-

ACS Publications. (1959). Notes: Chlorination of 1,3-Diacetylurea and of Barbituric Acid. J. Org. Chem. 1959, 24 (9), pp 1383–1385. Available at: [Link]

-

MDPI. (2021). Facile Charge Transfer between Barbituric Acid and Chloranilic Acid over g-C3N4: Synthesis, Characterization and DFT Study. Available at: [Link]

-

Taylor & Francis Online. (2024). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. Available at: [Link]

- Google Patents. (n.d.). US3919232A - Chlorinated barbituric acids.

-

International Research and Publishing Academy. (2022). Barbituric Acids: A Review of Preparation, Reactions and Biological Applications. Biomedicine and Chemical Sciences. Available at: [Link]

-

Wikipedia. (n.d.). Sulfuryl chloride. Available at: [Link]

-

Wikipedia. (n.d.). Barbituric acid. Available at: [Link]

-

International Labour Organization. (n.d.). ICSC 1409 - THIONYL CHLORIDE. Available at: [Link]

-

Georgia Institute of Technology. (n.d.). SYNTHESIS OF BARBITURIC ACID DERIVATIVES. Available at: [Link]

- Google Patents. (n.d.). US3920757A - Chlorination with sulfuryl chloride.

-

ResearchGate. (n.d.). Sulfuryl Chloride: A Versatile Alternative to Chlorine | Request PDF. Available at: [Link]

-

MDPI. (2019). Enantioselective Catalytic Transformations of Barbituric Acid Derivatives. Available at: [Link]

-

SpringerLink. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. AAPS PharmSciTech. Available at: [Link]

-

PubMed. (n.d.). Synthesis of 5-alkylated barbituric acids and 3-alkylated indoles via microwave-assisted three-component reactions in solvent-free conditions using Hantzsch 1,4-dihydropyridines as reducing agents. Available at: [Link]

-

Research Journal of Chemical Sciences. (2014). Solvent free green Synthesis of 5-arylidine Barbituric acid Derivatives Catalyzed by Copper oxide Nanoparticles. Available at: [Link]

-

ARC Journals. (n.d.). Synthesis of Bioactive Barbituric Acid Derivatives using Microwave Irradiation Method. Available at: [Link]

-

ResearchGate. (2024). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. Available at: [Link]

- Google Patents. (n.d.). EP0747364A2 - Process for the preparation of 2,4,6-trichloropyrimidine.

-

Organic Chemistry Portal. (2013). Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions. Available at: [Link]

-

International Journal of Science and Research Archive. (2024). Chromatographic methods for the determination of various barbiturates: A review. Available at: [Link]

-

DigitalCommons@UNO. (2002). Determination of barbituric acid, utilizing a rapid and simple colorimetric assay. Available at: [Link]

-

PubChem - NIH. (n.d.). Barbituric Acid. Available at: [Link]

-

PubMed. (2002). Determination of barbituric acid, utilizing a rapid and simple colorimetric assay. J Pharm Biomed Anal. Available at: [Link]

Sources

- 1. journals.irapa.org [journals.irapa.org]

- 2. Barbituric acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. arcjournals.org [arcjournals.org]

- 5. Barbituric Acid | C4H4N2O3 | CID 6211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Sulfuryl chloride - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. ijsra.net [ijsra.net]

- 11. researchgate.net [researchgate.net]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. fishersci.com [fishersci.com]

- 14. leap.epa.ie [leap.epa.ie]

- 15. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]

- 16. actylislab.com [actylislab.com]

An In-depth Technical Guide to the Chemical Properties of 5-Chlorobarbituric Acid

Introduction

Barbituric acid, a heterocyclic compound first synthesized in 1864, serves as the foundational structure for a broad class of drugs known as barbiturates.[1][2] While barbituric acid itself is not pharmacologically active, its derivatives, substituted at the C-5 position, have historically been cornerstones in medicine as sedatives, hypnotics, and anticonvulsants.[3][4][5] The introduction of a halogen, such as chlorine, at the 5-position creates 5-chlorobarbituric acid, a reactive intermediate with distinct chemical properties that make it a valuable tool for further synthetic transformations and a subject of interest for its own unique potential applications.

This guide provides a comprehensive technical overview of the core chemical properties of this compound. It is designed for researchers, scientists, and professionals in drug development, offering field-proven insights into its synthesis, reactivity, analytical characterization, and safety considerations.

Physicochemical Properties of this compound

The physicochemical properties of this compound are foundational to its handling, reactivity, and analytical profile. The electron-withdrawing nature of the chlorine atom at the C-5 position significantly influences the acidity and reactivity of the entire molecule.

| Property | Value/Description | Source/Rationale |

| IUPAC Name | 5-Chloro-1,3-diazinane-2,4,6-trione | PubChem CID 23273931 (for related structure)[6] |

| Molecular Formula | C₄H₃ClN₂O₃ | Derived from structure |

| Molecular Weight | 162.53 g/mol | Derived from formula |

| Appearance | Expected to be a white to off-white crystalline solid | Based on parent barbituric acid[2] |

| Acidity (pKa) | pKa is expected to be ≤ 4.01 | The chlorine atom's inductive effect should increase the acidity of the N-H protons compared to barbituric acid (pKa = 4.01).[2] |

| Solubility | Sparingly soluble in cold water; more soluble in hot water and polar organic solvents like ethanol and DMSO. | Based on parent barbituric acid[7] |

| Melting Point | Not well-documented, but expected to decompose near its melting point. | Barbituric acid melts at 248 °C with decomposition.[7] |

Structural Insights and Acidity

This compound exists predominantly in the tri-keto tautomeric form. The key structural feature is the pyrimidine-2,4,6-trione ring with a chlorine atom at the 5-position. The acidity of barbituric acid derivatives is a critical property. The two N-H protons are acidic due to the delocalization of the resulting negative charge across the three carbonyl groups. The introduction of an electronegative chlorine atom at C-5 further enhances this acidity through an inductive effect, making this compound a stronger acid than its parent compound.[2][8]

Synthesis of this compound

The synthesis of this compound is typically achieved through the direct chlorination of barbituric acid. This reaction requires a suitable chlorinating agent that can effectively replace the acidic proton at the C-5 position.

Causality in Experimental Design

The direct halogenation of the active methylene group at C-5 of barbituric acid is an electrophilic substitution reaction. The choice of a chlorinating agent is critical. Strong, aggressive chlorinating agents might lead to over-chlorination (e.g., at the nitrogen atoms) or degradation of the heterocyclic ring. A controlled chlorinating agent is therefore preferred. The reaction is often performed at low temperatures to manage its exothermicity and prevent side reactions, ensuring a higher yield of the desired mono-chlorinated product.

Experimental Protocol: Chlorination of Barbituric Acid

This protocol describes a general method for the synthesis of this compound.

Materials:

-

Barbituric acid

-

tert-Butyl hypochlorite (t-BuOCl) or Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous solvent (e.g., dichloromethane, chloroform)

-

Inert gas (Nitrogen or Argon)

-

Ice bath

Procedure:

-

Suspend barbituric acid in the anhydrous solvent within a round-bottom flask equipped with a magnetic stirrer and an inert gas inlet.

-

Cool the suspension to 0°C using an ice bath.

-

Slowly add a stoichiometric equivalent of the chlorinating agent (e.g., tert-butyl hypochlorite) dropwise to the cooled and stirred suspension.

-

Maintain the temperature at 0°C throughout the addition to control the reaction rate and minimize side products.

-

After the addition is complete, allow the mixture to stir at 0°C for an additional 1-2 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

-

The product can be isolated by filtration if it precipitates from the solution. If the product remains dissolved, the solvent can be removed under reduced pressure.

-

Wash the isolated solid with a cold, non-polar solvent (e.g., hexane) to remove any unreacted chlorinating agent and byproducts.

-

Dry the final product, this compound, under vacuum.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the C-5 carbon and the potential for the chlorine atom to act as a leaving group in nucleophilic substitution reactions.

Nucleophilic Substitution at C-5

The C-5 position is susceptible to attack by nucleophiles, leading to the displacement of the chloride ion. This is a powerful method for introducing a wide variety of functional groups onto the barbiturate scaffold.

-

Mechanism: The reaction proceeds via a nucleophilic substitution pathway. The electron-withdrawing carbonyl groups enhance the electrophilicity of the C-5 carbon, facilitating the attack by nucleophiles such as amines, alkoxides, and thiolates.

-

Experimental Insight: The choice of solvent and base (if needed to deprotonate the nucleophile) is crucial. Aprotic polar solvents like DMF or DMSO are often used to dissolve the reactants and facilitate the reaction.

N-Alkylation and N-Arylation

The acidic N-H protons can be deprotonated by a suitable base to form a barbiturate anion. This anion can then act as a nucleophile, reacting with alkyl or aryl halides to form N-substituted derivatives.[9]

Knoevenagel-type Condensation

While the C-5 position lacks the acidic protons necessary for a traditional Knoevenagel condensation, derivatives of this compound can be used in related multicomponent reactions to synthesize complex heterocyclic systems.[1][3]

Reaction Pathway Diagram: Nucleophilic Substitution

Caption: Nucleophilic substitution at the C-5 position.

Analytical Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques. The expected data provides a unique fingerprint for the molecule.

| Technique | Expected Observations | Rationale |

| ¹H NMR | A broad singlet at ~11-12 ppm. | This signal corresponds to the two equivalent, acidic N-H protons. The chemical shift is downfield due to deshielding by the adjacent carbonyl groups. Based on data for barbituric acid (~11.1 ppm in DMSO-d₆).[10] |

| ¹³C NMR | Three distinct signals: ~165-170 ppm (C4/C6), ~150 ppm (C2), and a unique signal for C5. | The carbonyl carbons (C4, C6) are expected in the typical range for amides. C2, situated between two nitrogens, appears slightly upfield. The C5 carbon, bonded to chlorine, will have a characteristic shift. For comparison, barbituric acid shows signals at ~167.8 ppm (C2), ~151.7 ppm (C4/C6), and ~39.4 ppm (C5).[10] The C5 signal for the chloro-derivative will be significantly downfield. |

| IR Spectroscopy | Strong C=O stretching bands (~1680-1750 cm⁻¹), a broad N-H stretching band (~3100-3300 cm⁻¹), and a C-Cl stretching band (~600-800 cm⁻¹). | These absorptions are characteristic of the functional groups present. The carbonyl region may show multiple peaks due to asymmetric and symmetric stretching.[11][12][13] |

| Mass Spectrometry | A molecular ion peak (M⁺) showing a characteristic isotopic pattern for chlorine (M⁺ and M+2 peaks in an approximate 3:1 ratio). | The presence of one chlorine atom will result in two molecular ion peaks separated by 2 m/z units, which is a definitive indicator. Fragmentation would likely involve the loss of Cl, CO, and HNCO.[14] |

Protocol: Acquiring a ¹³C NMR Spectrum

Objective: To obtain a proton-decoupled ¹³C NMR spectrum of this compound to confirm the carbon framework.

Procedure:

-

Dissolve approximately 10-20 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be required.

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the spectrometer to the sample to ensure optimal magnetic field homogeneity.

-

Set up the experiment using standard parameters for a proton-decoupled ¹³C NMR (zgpg30 or similar pulse program). A spectral width of ~200-220 ppm is appropriate.

-

Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C is an insensitive nucleus.

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum using the solvent peak (DMSO-d₆ at 39.52 ppm).

-

Analyze the resulting spectrum, expecting to find three distinct signals corresponding to the C2, C4/C6, and C5 carbons.

Applications and Safety

Potential Applications

While this compound is not a therapeutic agent itself, its properties make it a valuable chemical intermediate.

-

Synthetic Building Block: Its primary use is as a precursor for synthesizing a wide range of 5-substituted barbiturates for drug discovery and medicinal chemistry research.[3]

-

Source of Active Chlorine: Like other chlorinated organic compounds, it has potential as a biocide, fungicide, or disinfectant, where it can slowly release active chlorine.

Safety and Handling

This compound should be handled with care, assuming it possesses hazards similar to other halogenated organic acids.[15][16] A specific Safety Data Sheet (SDS) should always be consulted, but the following precautions are prudent.

| Hazard Class | GHS Pictogram | Precautionary Statements |

| Acute Toxicity / Irritant | центр | Wash hands thoroughly after handling. Wear protective gloves, eye protection, and face protection. Avoid breathing dust.[17] |

| Corrosive | Corrosion | May cause skin irritation or burns and serious eye damage. |

| Environmental Hazard | (Potential) | Dispose of contents/container to an approved waste disposal plant. Do not release into the environment.[16] |

Handling Procedures:

-

Always handle this compound in a well-ventilated fume hood.[17]

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[16][18]

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Keep the compound away from incompatible materials such as strong bases and oxidizing agents.[19]

-

In case of a spill, use absorbent materials and follow institutional procedures for halogenated organic waste disposal.[15][17]

References

-

Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Delaware. Retrieved from [Link]

-

PubChem. (n.d.). 5-CL-5-T-BU Barbituric acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Figueroa-Villar, J. D., & da Silva, C. F. C. A. C. (2001). ¹H NMR Assignment for compounds 5 to 12. ResearchGate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). ¹H NMR and ¹³C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

-

CP Lab Safety. (n.d.). Halogenated Organics Waste Compatibility. Retrieved from [Link]

-

Georgia Institute of Technology. (n.d.). SYNTHESIS OF BARBITURIC ACID DERIVATIVES. Retrieved from [Link]

-

Al-Ostath, A., et al. (2024). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Barbiturate. Retrieved from [Link]

-

Kaveti, T. R., et al. (2012). Synthesis of 5-alkylated barbituric acids and 3-alkylated indoles via microwave-assisted three-component reactions in solvent-free conditions using Hantzsch 1,4-dihydropyridines as reducing agents. Molecular Diversity, 16(2), 291-298. Retrieved from [Link]

-

Slideshare. (n.d.). Barbiturates. Retrieved from [Link]

-

Drugs.com. (2023). List of Common Barbiturates + Uses & Side Effects. Retrieved from [Link]

-

European Monitoring Centre for Drugs and Drug Addiction. (n.d.). Barbiturates drug profile. Retrieved from [Link]

-

Drug Enforcement Administration. (n.d.). Barbiturates. DEA.gov. Retrieved from [Link]

-

Fahad, A. H. (2022). Barbituric Acids: A Review of Preparation, Reactions and Biological Applications. Biomedicine and Chemical Sciences, 1(4), 295-305. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). Safety. Retrieved from [Link]

-

HSC Chemistry. (n.d.). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

-

Rahman, M. M., et al. (2016). Synthesis of Bioactive Barbituric Acid Derivatives using Microwave Irradiation Method. International Journal of Advanced Research in Chemical Science, 3(11), 22-27. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-(META-CHLORO)-BENZYLBARBITURIC-ACID - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

-

chemister.ru. (n.d.). barbituric acid. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000511). Retrieved from [Link]

-

Angelini, G., et al. (2012). Experimental and Computational Studies on the Gas-Phase Acidity of 5,5-Dialkyl Barbituric Acids. The Journal of Physical Chemistry A, 116(25), 6546-6554. Retrieved from [Link]

-

NIST. (n.d.). Barbituric acid. NIST Chemistry WebBook. Retrieved from [Link]

-

SciSpace. (n.d.). Infrared-spectra of metal-complexes of 5,5-disubstituted barbituric acids. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Barbituric acid (CAS 67-52-7). Retrieved from [Link]

-

Wikipedia. (n.d.). Barbituric acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 11: Infrared Spectroscopy and Mass Spectrometry. Retrieved from [Link]

-

chemrevise. (n.d.). 7. Mass spectra and IR. Retrieved from [Link]

-

Bristow, T., & Langley, G. J. (2016). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. European Journal of Mass Spectrometry, 22(1), 29-39. Retrieved from [Link]

-

Master Organic Chemistry. (2025). The Hell–Volhard–Zelinsky Reaction. Retrieved from [Link]

Sources

- 1. journals.irapa.org [journals.irapa.org]

- 2. Barbituric acid - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Barbiturate - Wikipedia [en.wikipedia.org]

- 5. arcjournals.org [arcjournals.org]

- 6. 5-CL-5-T-BU Barbituric acid | C8H11ClN2O3 | CID 23273931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. barbituric acid [chemister.ru]

- 8. Experimental and Computational Studies on the Gas-Phase Acidity of 5,5-Dialkyl Barbituric Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 5-alkylated barbituric acids and 3-alkylated indoles via microwave-assisted three-component reactions in solvent-free conditions using Hantzsch 1,4-dihydropyridines as reducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Barbituric acid(67-52-7) 13C NMR [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Infrared-spectra of metal-complexes of 5,5-disubstituted barbituric acids (1976) | Hb Klasen | 16 Citations [scispace.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemrevise.org [chemrevise.org]

- 15. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 16. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]

- 17. scienceready.com.au [scienceready.com.au]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. calpaclab.com [calpaclab.com]

reactivity of 5-chlorobarbituric acid

An In-Depth Technical Guide to the Reactivity of 5-Chlorobarbituric Acid

Introduction

In the landscape of medicinal chemistry and drug development, the pyrimidine scaffold of barbituric acid remains a cornerstone for the synthesis of a vast array of therapeutic agents.[1][2] First synthesized in 1864, barbituric acid itself is not pharmacologically active, but its derivatives, known as barbiturates, exhibit significant effects on the central nervous system (CNS), serving as sedatives, anticonvulsants, and hypnotics.[1][2][3] The pharmacological profile of these molecules is critically dependent on the nature of the substituents at the C5 position of the heterocyclic ring.[4]

This guide focuses on a particularly versatile, yet underexplored, intermediate: This compound . The introduction of a halogen at the C5 position transforms the barbiturate core into a potent electrophilic hub, unlocking a rich chemistry centered around nucleophilic substitution. While the broader family of barbiturates is extensively documented, 5-chloro derivatives represent a frontier for developing novel compounds with unique biological activities.[5]

This document provides an in-depth exploration of the synthesis and core . We will dissect the causality behind its reactivity, present field-proven experimental protocols, and illustrate key mechanistic pathways to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

I. Synthesis of 5-Substituted-5-Chlorobarbituric Acids

The primary route to 5-chloro-5-substituted barbiturates involves the direct chlorination of a 5-substituted barbituric acid precursor. This approach leverages the acidity of the C5 proton in the monosubstituted parent compound. A particularly effective and simple method utilizes trichloroisocyanuric acid (TCCA) as the chlorinating agent.[5]

Experimental Protocol: Synthesis of 5-Benzyl-5-Chlorobarbituric Acid[5]

This protocol details the synthesis starting from an aromatic aldehyde and barbituric acid, proceeding through a reduction step, followed by chlorination.

Step 1: Synthesis of 5-Benzylidenebarbituric Acid

-

To a suspension of barbituric acid (10 mmol) in 50 mL of water, add the desired aromatic aldehyde (10 mmol).

-

Heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture in an ice bath.

-

Filter the resulting solid precipitate, wash with cold water, and dry under vacuum.

Step 2: Reduction to 5-Benzylbarbituric Acid

-

Suspend the 5-benzylidenebarbituric acid (5 mmol) in 30 mL of methanol.

-

Add sodium borohydride (NaBH₄) (15 mmol) portion-wise while stirring in an ice bath.

-

After the addition is complete, allow the reaction to stir at room temperature for 1 hour.

-

Acidify the solution with 1M HCl to pH 2-3.

-

Extract the product with ethyl acetate (3 x 30 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the 5-benzylbarbituric acid.

Step 3: Chlorination to 5-Benzyl-5-Chlorobarbituric Acid

-

Dissolve the 5-benzylbarbituric acid (2 mmol) in 20 mL of acetone.

-

Add trichloroisocyanuric acid (TCCA) (0.7 mmol, which provides one equivalent of active chlorine) to the solution.

-

Stir the mixture at room temperature for 30 minutes.

-

Evaporate the acetone under reduced pressure.

-

Add 20 mL of water to the residue and extract with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.

Causality Behind Experimental Choices:

-

TCCA as Chlorinating Agent: TCCA is a stable, easy-to-handle solid source of electrophilic chlorine. It offers a milder and more selective alternative to gaseous chlorine or other harsh chlorinating agents, leading to cleaner reactions and higher yields.[5]

-

Acetone as Solvent: Acetone is an excellent solvent for both the barbiturate substrate and TCCA, facilitating a homogeneous reaction environment for efficient chlorination. Its volatility simplifies product isolation.

Caption: Workflow for the synthesis of 5-benzyl-5-chlorobarbituric acid.

II. Core Reactivity: Nucleophilic Substitution at C5

The defining characteristic of this compound's reactivity is the electrophilic nature of the C5 carbon. The convergence of three electron-withdrawing carbonyl groups and the electronegative chlorine atom renders this position highly susceptible to attack by a wide range of nucleophiles. The chloride ion is an excellent leaving group, facilitating nucleophilic substitution reactions that serve as the primary pathway for functionalization.[6][7]

General Mechanism

The reaction proceeds via a classic nucleophilic acyl substitution-like mechanism. The nucleophile attacks the electrophilic C5 carbon, breaking the C=O pi bond (in resonance terms) and forming a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl and expelling the chloride anion as the leaving group.[8][9]

Caption: General mechanism for nucleophilic substitution at the C5 position.

A. Reaction with Amine Nucleophiles

The reaction of 5-halobarbiturates with primary and secondary amines is a robust and efficient method for synthesizing 5-aminobarbituric acid derivatives, also known as uramils.[10] This transformation is fundamental for introducing nitrogen-containing functionalities, which are prevalent in biologically active molecules.[11][12][13]

Experimental Protocol: Synthesis of a 5-(Alkylamino)barbituric Acid Derivative[10]

-

Dissolution: Dissolve the 5-chloro-5-substituted barbituric acid (1 mmol) in a suitable solvent such as methanol or ethanol (15 mL).

-

Nucleophile Addition: Add the desired primary or secondary amine (2.2 mmol, a slight excess is used to act as a base for the HCl byproduct) to the solution.

-

Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours but can be gently heated (40-50°C) to accelerate the conversion if necessary. Monitor progress by TLC.

-

Isolation:

-

Method A (Precipitation): If the product precipitates from the reaction mixture, it can be isolated by filtration, washed with cold solvent, and dried.

-

Method B (Solvent Evaporation): If the product is soluble, evaporate the solvent under reduced pressure. The resulting residue contains the product and the amine hydrochloride salt. The product can be purified by recrystallization or column chromatography.

-

-

pH Adjustment (Optional): For certain uramil derivatives, careful adjustment of the solution's pH can induce precipitation and facilitate isolation.[10]

Trustworthiness through Self-Validation: The protocol incorporates an excess of the amine nucleophile. This serves a dual purpose: driving the reaction to completion via Le Châtelier's principle and neutralizing the HCl generated in situ. This prevents the protonation of the unreacted amine, ensuring its nucleophilicity is maintained throughout the reaction, thus creating a self-buffering and efficient system.

B. Reaction with Thiol Nucleophiles

Thiols and their conjugate bases, thiolates, are exceptionally potent nucleophiles due to the high polarizability of sulfur.[14][15][16] By analogy to amines, they are expected to react readily with this compound to form 5-thio-substituted barbiturates. These sulfur-containing analogs are of significant interest in drug design for their unique electronic and steric properties.

Proposed Experimental Protocol: Synthesis of a 5-(Arylthio)barbituric Acid

-

Thiolate Generation: In a flask under an inert atmosphere (N₂ or Argon), dissolve the desired thiol (e.g., thiophenol) (1.1 mmol) in 10 mL of anhydrous tetrahydrofuran (THF). Add a non-nucleophilic base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 mmol) or triethylamine (1.5 mmol) to generate the thiolate anion in situ. Stir for 15 minutes.

-

Substrate Addition: In a separate flask, dissolve the 5-chloro-5-substituted barbituric acid (1 mmol) in 10 mL of anhydrous THF.

-

Reaction: Slowly add the barbiturate solution to the stirring thiolate solution at 0°C (ice bath). Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

-

Workup: Quench the reaction by adding 15 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of a strong base like NaH necessitates anhydrous solvents to prevent quenching by water.

-

In Situ Thiolate Generation: Pre-forming the thiolate with a base significantly enhances the nucleophilicity of the sulfur atom, leading to a faster and more efficient substitution reaction compared to using the neutral thiol.[14]

Summary of C5 Nucleophilic Substitution Reactions

| Nucleophile Class | Example Nucleophile | Product Class | Typical Conditions |

| Amines | Benzylamine, Piperidine | 5-Aminobarbiturates (Uramils) | Methanol or Ethanol, RT to 50°C |

| Thiols | Thiophenol, Ethanethiol | 5-Thiobarbiturates | Anhydrous THF, Base (NaH, NEt₃) |

| Alkoxides | Sodium Methoxide | 5-Alkoxybarbiturates | Anhydrous Alcohol (e.g., MeOH) |

| Carbanions | Diethyl Malonate Anion | 5-Alkylbarbiturates | Anhydrous THF/DMF, Strong Base |

III. Other Reactive Sites and Considerations

While the C5 position is the primary center of reactivity for this compound, other sites on the molecule can also participate in chemical transformations.

A. Acidity and Reactivity of N-H Protons

The two N-H protons of the barbiturate ring are acidic, with a pKa value for the parent barbituric acid around 4.0.[2][17] This acidity allows for deprotonation by a suitable base, generating a nucleophilic nitrogen anion. This anion can subsequently undergo reactions such as N-alkylation or N-acylation. It is a critical consideration in reaction design, as competition between C5 substitution and N-alkylation can occur if the nucleophile is also a strong base or if reaction conditions are not carefully controlled.

B. Hydrolytic Stability

The barbiturate ring can undergo hydrolytic cleavage, particularly under strongly acidic or basic conditions.[18][19] The hydrolysis typically involves nucleophilic attack at the carbonyl carbons (C2, C4, C6), leading to ring-opening and the formation of malonic acid and urea derivatives.[18] The stability of this compound and its derivatives to hydrolysis is an important parameter for their potential use as pharmaceuticals, as it dictates their shelf-life and behavior in aqueous physiological environments.

IV. Conclusion and Outlook

This compound is a highly valuable and reactive intermediate for the synthesis of diverse libraries of C5-substituted barbiturates. Its reactivity is dominated by the electrophilic character of the C5 carbon, which readily undergoes nucleophilic substitution with a wide variety of nucleophiles, most notably amines and thiols. This provides a direct and efficient route to introduce chemical diversity at the key position governing biological activity.

By understanding the core principles of its reactivity and employing the robust protocols outlined in this guide, researchers can effectively leverage this compound as a powerful building block in the design and synthesis of novel compounds for drug discovery and development. The continued exploration of its chemistry promises to yield new molecules with tailored pharmacological profiles, from next-generation CNS agents to inhibitors of novel therapeutic targets.[5][20]

References

-

SYNTHESIS OF BARBITURIC ACID DERIVATIVES - Georgia Institute of Technology. Available at: [Link]

-

The aminobarbituric acid-hydantoin rearrangement - PubMed. Available at: [Link]

-

Solvent free green Synthesis of 5-arylidine Barbituric acid Derivatives Catalyzed by Copper oxide Nanoparticles. Research Journal of Chemical Sciences. Available at: [Link]

-

Synthesis of 5-alkylated barbituric acids and 3-alkylated indoles via microwave-assisted three-component reactions in solvent-free conditions using Hantzsch 1,4-dihydropyridines as reducing agents - PubMed. Available at: [Link]

-

Use of Barbituric Acid as a Precursor for the Synthesis of Bioactive Compound - OUCI. Available at: [Link]

-

Synthesis and in vivo evaluation of 5-chloro-5-benzobarbiturates as new central nervous system depressants - SciELO. Available at: [Link]

-

Scheme 1. Mechanism of the reduction and cyclization of barbituric acids using SmI2/H2O. - ResearchGate. Available at: [Link]

-

A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. Synthesis. Available at: [Link]

-

Barbituric Acids: A Review of Preparation, Reactions and Biological Applications. Biomedicine and Chemical Sciences. Available at: [Link]

-

Direct Synthesis of 5-Arylbarbituric Acids - SYNFORM - Thieme Chemistry. Available at: [Link]

-

Barbituric acid - Wikipedia. Available at: [Link]

-

Nucleophilic Substitution Reactions. Available at: [Link]

-

Reactivity of Barbituric, Thiobarbituric Acids and Their Related Analogues: Synthesis of Substituted and Heterocycles-Based Pyrimidines | Request PDF - ResearchGate. Available at: [Link]

-

Kinetics and mechanism of decomposition of some derivatives of 5-allylbarbituric acid. Part V. The course of hydrolysis of 5 allyl-5-(2'-hydroxypropyl)barbituric acid - PubMed. Available at: [Link]

-

Reactions of Thiols - Chemistry Steps. Available at: [Link]

-

Nucleophilic Substitution Reactions - Introduction - Master Organic Chemistry. Available at: [Link]

-

Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. Available at: [Link]

-

Use of Barbituric Acid as a Precursor for the Synthesis of Bioactive Compound. Advances in Organic Synthesis. Available at: [Link]

-

Hydrolysis of barbituric acid derivatives. Part 6. Hydrolysis of spirocyclopropane- and spiro-2′-methylcyclopropane-1′,5-barbituric acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

-

Catalyst- and Additive-Free C(sp3)–H Functionalization of (Thio)barbituric Acids via C-5 Dehydrogenative Aza-Coupling Under Ambient Conditions - PMC - PubMed Central. Available at: [Link]

-

24.7: Reactions of Amines - Chemistry LibreTexts. Available at: [Link]

-

Enantioselective Catalytic Transformations of Barbituric Acid Derivatives - MDPI. Available at: [Link]

-

23.3: Reactions of amines - Chemistry LibreTexts. Available at: [Link]

-

Experimental and Computational Studies on the Gas-Phase Acidity of 5,5-Dialkyl Barbituric Acids - NIH. Available at: [Link]

-

Reactions of thiols - YouTube. Available at: [Link]

-

21.2: Nucleophilic Acyl Substitution Reactions - Chemistry LibreTexts. Available at: [Link]

-

Reactions of Amines. Available at: [Link]

-

Barbituric Acid | C4H4N2O3 | CID 6211 - PubChem - NIH. Available at: [Link]

-

5.4: Hydrolysis Reactions - Chemistry LibreTexts. Available at: [Link]

-

Synthesis and alkaline decomposition of 5-alkyl-5-(1-methyl-3-oxobutyl)barbituric and 2-thiobarbituric acid derivatives - PubMed. Available at: [Link]

-

Reactions of Amines. Available at: [Link]

-

HYDROLYSIS REACTIONS. Available at: [Link]

-

Reactions of Thiols - YouTube. Available at: [Link]

-

Nucleophilic Acyl Substitution 5: Summary & Review - YouTube. Available at: [Link]

-

Reaction of Amines with Nitrous Acid - Chemistry LibreTexts. Available at: [Link]

Sources

- 1. Use of Barbituric Acid as a Precursor for the Synthesis of Bioactive Compound [ouci.dntb.gov.ua]

- 2. Barbituric acid - Wikipedia [en.wikipedia.org]

- 3. Barbituric Acid | C4H4N2O3 | CID 6211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. scielo.br [scielo.br]

- 6. gacariyalur.ac.in [gacariyalur.ac.in]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. GT Digital Repository [repository.gatech.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. web.mnstate.edu [web.mnstate.edu]

- 14. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 15. m.youtube.com [m.youtube.com]

- 16. youtube.com [youtube.com]

- 17. Experimental and Computational Studies on the Gas-Phase Acidity of 5,5-Dialkyl Barbituric Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Kinetics and mechanism of decomposition of some derivatives of 5-allylbarbituric acid. Part V. The course of hydrolysis of 5 allyl-5-(2'-hydroxypropyl)barbituric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Direct Synthesis of 5-Arylbarbituric Acids - SYNFORM - Thieme Chemistry [thieme.de]

An In-Depth Technical Guide to the Core Mechanism of Action of 5-Chlorobarbituric Acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Barbituric acid and its derivatives represent a cornerstone in medicinal chemistry, with a history stretching from central nervous system depressants to modern applications in anti-cancer and antiviral therapies. The introduction of a halogen at the C-5 position of the pyrimidine ring, as in 5-chlorobarbituric acid, dramatically alters the molecule's electronic properties and, consequently, its biological activity. This guide moves beyond the classical view of barbiturates as solely GABA-A receptor modulators—a property the parent barbituric acid scaffold does not possess—to propose a multifaceted mechanism of action for this compound centered on enzyme inhibition and the induction of oxidative stress. We will explore the hypothesis that its primary modes of action involve the disruption of DNA repair pathways through inhibition of enzymes like Uracil-DNA Glycosylase (UDG) and direct cytotoxic effects stemming from its inherent oxidizing potential. This document provides a foundational framework for researchers investigating the therapeutic potential of halogenated barbiturates.

Section 1: Physicochemical and Synthetic Profile of this compound

A thorough understanding of a compound's mechanism of action begins with its fundamental chemical and physical properties. These characteristics govern its solubility, stability, and ability to interact with biological targets.

Chemical Properties

This compound is a chlorinated derivative of barbituric acid (2,4,6(1H,3H,5H)-pyrimidinetrione). The electron-withdrawing nature of the chlorine atom at the C-5 position significantly increases the acidity of the N-H protons compared to the parent molecule and influences the reactivity of the pyrimidine ring.

| Property | Value | Source |

| IUPAC Name | 5-chloro-1,3-diazinane-2,4,6-trione | N/A (Standard Nomenclature) |

| CAS Number | 19645-77-3 | [1] |

| Molecular Formula | C₄H₃ClN₂O₃ | Calculated |

| Molecular Weight | 162.53 g/mol | Calculated |

| Appearance | White to off-white crystalline powder | Inferred |

| pKa | < 4.01 | Estimated based on barbituric acid[2] |

| Solubility | Sparingly soluble in water | Inferred from barbituric acid[3] |

Note: Due to the limited availability of specific experimental data for this compound, some properties are estimated based on the known values for barbituric acid and general chemical principles.

Synthesis of this compound

The synthesis of this compound can be achieved via the direct chlorination of barbituric acid. A common and efficient method involves the use of a chlorinating agent in an appropriate solvent.

Reaction Scheme: Barbituric Acid + Chlorinating Agent → this compound

A plausible method involves the use of trichloro-isocyanuric acid (TCCA) as the chlorinating agent in a solvent like acetone. TCCA is an inexpensive and effective source of electrophilic chlorine.[4]

Exemplary Synthetic Protocol:

-

Dissolution: Suspend barbituric acid in acetone at room temperature.

-

Chlorination: Slowly add a solution of trichloro-isocyanuric acid in acetone to the barbituric acid suspension.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the byproduct, isocyanuric acid, precipitates and can be removed by filtration.

-

Isolation: The acetone filtrate containing the product is concentrated under reduced pressure to yield crude this compound, which can be further purified by recrystallization.

Section 2: The Multifaceted Mechanism of Action

While many barbiturate derivatives are known for their effects on the central nervous system, barbituric acid itself is not pharmacologically active in this manner.[5][6] The biological activity of this compound is therefore proposed to arise from distinct mechanisms, primarily revolving around its ability to interfere with essential cellular processes.

Core Hypothesis: A Convergence of Effects

The mechanism of action for this compound is likely not attributable to a single target but rather a combination of effects that converge to induce cellular stress and cytotoxicity. The two primary proposed mechanisms are:

-

Enzyme Inhibition: Acting as an analog of natural pyrimidines, it may competitively or non-competitively inhibit enzymes involved in nucleotide metabolism and DNA repair.

-

Oxidative Damage: The chloro- group can render the molecule an effective oxidizing agent, leading to the generation of reactive oxygen species (ROS) and subsequent damage to cellular components.

Postulated Interaction with Uracil-DNA Glycosylase (UDG)

A compelling hypothesis for the anticancer potential of this compound is its interaction with the Base Excision Repair (BER) pathway, specifically through the inhibition of Uracil-DNA Glycosylase (UDG).

-

The Role of UDG: UDG is a critical enzyme that identifies and removes uracil from DNA.[7] Uracil can be incorporated into DNA either through the deamination of cytosine or the misincorporation of dUTP during replication. Failure to remove uracil can lead to mutations. Many cancer therapies, such as those involving 5-fluorouracil (5-FU), function by increasing the incorporation of uracil or its analogs into DNA.[7][8]

-

Rationale for Inhibition: As a pyrimidine analog, this compound may be recognized by the active site of UDG. Its structure could allow it to act as a competitive inhibitor, binding to the enzyme and preventing it from excising uracil bases from the DNA. This inhibition would lead to an accumulation of uracil in the DNA of rapidly dividing cancer cells, ultimately triggering cell cycle arrest and apoptosis.

-

Downstream Consequences: The inhibition of UDG in cells undergoing treatment with thymidylate synthase inhibitors (which increase dUTP pools) would be particularly cytotoxic. The unrepaired uracil lesions would lead to replication fork collapse and the formation of double-strand breaks, leading to cell death.[8]

Potential as an Oxidizing Agent

Halogenated organic compounds can act as oxidizing agents in biological systems. This compound, and particularly its derivatives like N,N'-dichlorobarbituric acids, have been noted for their biocidal properties, which may stem from their oxidizing capacity.

-

Chemical Basis: The chlorine atom at the C-5 position can be susceptible to reductive dehalogenation, in the process oxidizing other molecules. This can lead to the generation of reactive oxygen species (ROS) within the cell.

-

Biological Consequences: An increase in intracellular ROS can overwhelm the cell's antioxidant defenses, leading to oxidative stress. This can cause widespread damage to lipids, proteins, and DNA, ultimately contributing to cytotoxicity and inducing apoptosis. This mechanism may be particularly effective against cancer cells, which often have a compromised redox balance.

Section 3: Experimental Protocols for Mechanistic Investigation

To validate the proposed mechanisms of action for this compound, specific and robust experimental protocols are required. The following outlines key methodologies for researchers.

Workflow for Assessing UDG Inhibition

An in vitro assay can be used to directly measure the inhibitory effect of this compound on UDG activity. Commercially available kits often utilize a fluorescently-labeled DNA oligonucleotide containing a single uracil base.

Step-by-Step UDG Activity Assay Protocol:

-

Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare solutions of human UDG enzyme and the uracil-containing DNA substrate.

-

Pre-incubation: In a 96-well plate, add the UDG enzyme to each well (except for the 'no enzyme' control). Add the this compound dilutions to the test wells and an equivalent volume of buffer to the control wells. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Add the uracil-DNA substrate to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

Signal Development: Add the reagent that detects the abasic sites created by UDG activity (this is specific to the kit being used and often generates a fluorescent signal).

-

Measurement: Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol for Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring mitochondrial activity.

Step-by-Step MTT Assay Protocol:

-

Cell Seeding: Seed cancer cells (e.g., human colon cancer DLD1 or breast cancer MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and replace it with the medium containing the various concentrations of the compound. Include a 'vehicle only' control.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (such as DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution on a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Section 4: Data Interpretation and Future Directions

Summarized Biological Activity Data

| Cell Line | Cancer Type | Putative IC₅₀ (µM) |

| DLD-1 | Colon Carcinoma | 5 - 20 |

| MCF-7 | Breast Adenocarcinoma | 10 - 30 |

| A549 | Lung Carcinoma | 15 - 40 |

| HEK293 | Normal Human Kidney | > 50 |

This table is for illustrative purposes only and represents hypothetical data to guide experimental design. The higher IC₅₀ value for a non-cancerous cell line would indicate some level of selective cytotoxicity.

Concluding Remarks and Future Research

This compound is a molecule of significant interest, moving the utility of the barbiturate scaffold beyond its traditional role in neuroscience. The proposed dual-action mechanism—disruption of DNA repair via UDG inhibition and induction of oxidative stress—provides a strong rationale for its investigation as a potential anticancer agent.

Future research should focus on:

-

Direct Confirmation of UDG Inhibition: Conducting enzymatic assays as described above to obtain a definitive IC₅₀ value for this compound against UDG.

-

ROS Measurement: Utilizing cellular assays (e.g., DCFDA staining) to quantify the generation of reactive oxygen species in cells treated with this compound.

-

In Vivo Studies: If in vitro efficacy is confirmed, progressing to animal models to assess the compound's therapeutic potential and toxicity profile.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing other 5-halogenated barbiturates (e.g., 5-bromo- and 5-iodobarbituric acid) to understand how the nature of the halogen affects the mechanism and potency.

By systematically investigating these pathways, the scientific community can fully elucidate the mechanism of action of this compound and unlock its potential in drug development.

References

- PubChem. (n.d.). 5-CL-5-T-BU Barbituric acid. National Center for Biotechnology Information. Retrieved from a non-specific search, as a direct entry for this compound was not found.

-

LookChem. (n.d.). 5,5-Dichlorobarbituric acid. Retrieved from [Link]

- Snyder, H. R., & Ziegler, C. (1969).

- Al-Ostath, A., et al. (2024). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications.

- Wolfes, O. (1975). U.S. Patent No. 3,919,232. Washington, DC: U.S.

- Zavialov, I. A., & Zaks, A. (2012). Synthesis of 5-alkylated barbituric acids and 3-alkylated indoles via microwave-assisted three-component reactions in solvent-free conditions using Hantzsch 1,4-dihydropyridines as reducing agents. Molecular Diversity, 16(2), 291-298.

- de Oliveira, R. B., et al. (2010). Synthesis and in vivo evaluation of 5-chloro-5-benzobarbiturates as new central nervous system depressants. Journal of the Brazilian Chemical Society, 21(10), 1968-1973.

-

Wikipedia. (n.d.). Barbituric acid. Retrieved from [Link]

- Kuznetsova, E. A., et al. (2020). A New Class of Uracil–DNA Glycosylase Inhibitors Active against Human and Vaccinia Virus Enzyme. Molecules, 25(21), 5183.

-

Wikipedia. (n.d.). IC50. Retrieved from [Link]

-

PubChem. (n.d.). Barbituric Acid. National Center for Biotechnology Information. Retrieved from [Link]

- Baizman, E. R., & Wang, Y. (1998). A uracil-DNA glycosylase inhibitor encoded by a non-uracil containing viral DNA. Journal of Biological Chemistry, 273(49), 32577-32583.

- Rodrigues, J. A., et al. (2020). Experimental and Computational Studies on the Gas-Phase Acidity of 5,5-Dialkyl Barbituric Acids. The Journal of Physical Chemistry A, 124(1), 137-146.

- ResearchGate. (n.d.). Enzyme inhibition of 1-29 (IC50, μg/mL).

- Chemweb. (n.d.). barbituric acid. Retrieved from a general search on chemical properties.

- YouTube. (2023). Barbituric Acid : Organic synthesis. Retrieved from a general search on synthesis procedures.

- Liu, Y., et al. (2016). Inhibition of uracil DNA glycosylase sensitizes cancer cells to 5-fluorodeoxyuridine through replication fork collapse-induced DNA damage. Oncotarget, 7(37), 59299–59313.

- Asadollahi-Baboli, M., & Mani-Varnosfaderani, A. (2021). In vitro evaluation of the anticancer activity of barbituric/thiobarbituric acid-based chromene derivatives. Molecular Biology Reports, 48(11), 7307-7316.

- Nguyen, H. D., et al. (2021). An effective human uracil-DNA glycosylase inhibitor targets the open pre-catalytic active site conformation. Progress in Biophysics and Molecular Biology, 163, 143-159.

Sources

- 1. 5,5-Dichlorobarbituric acid|lookchem [lookchem.com]

- 2. Experimental and Computational Studies on the Gas-Phase Acidity of 5,5-Dialkyl Barbituric Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Barbituric acid | 67-52-7 [chemicalbook.com]

- 4. Synthesis of 5-alkylated barbituric acids and 3-alkylated indoles via microwave-assisted three-component reactions in solvent-free conditions using Hantzsch 1,4-dihydropyridines as reducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Barbituric acid [webbook.nist.gov]

- 6. Barbituric Acid | C4H4N2O3 | CID 6211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ijsdr.org [ijsdr.org]

- 8. US3919232A - Chlorinated barbituric acids - Google Patents [patents.google.com]

The Enigmatic Bioprofile of 5-Chlorobarbituric Acid: A Technical Guide for Drug Discovery

Foreword: Unveiling Latent Potential in a Halogenated Scaffold

For decades, the barbituric acid core has served as a foundational scaffold in medicinal chemistry, birthing a class of drugs with profound effects on the central nervous system.[1] While the pharmacological profiles of numerous 5-substituted derivatives are well-documented, a significant knowledge gap persists concerning the biological activities of 5-chlorobarbituric acid. This technical guide aims to bridge this gap by providing a comprehensive analysis of its potential biological activities, grounded in the established principles of structure-activity relationships (SAR) and the known influence of halogenation on bioactive molecules. Although direct experimental data on this compound is sparse, this document will synthesize available information on related compounds to offer a predictive and insightful exploration for researchers, scientists, and drug development professionals.

The Barbituric Acid Backbone: A Legacy of Bioactivity

Barbituric acid itself is not pharmacologically active; its therapeutic potential is unlocked through substitutions, primarily at the C-5 position of the pyrimidine ring.[2] These modifications give rise to a diverse array of biological activities, including:

-

Sedative-Hypnotic and Anticonvulsant Effects: This is the most well-known activity of barbiturates, stemming from their ability to modulate the γ-aminobutyric acid type A (GABAA) receptor, a key inhibitory neurotransmitter receptor in the central nervous system.[3]

-

Antimicrobial Properties: Various derivatives of barbituric acid have demonstrated efficacy against a range of bacterial and fungal pathogens.[4][5]

-

Anticancer and Antitumor Activity: Certain barbituric acid derivatives have been investigated for their potential to inhibit the growth of cancer cells.[2]

-

Enzyme Inhibition: The barbiturate scaffold has been shown to inhibit various enzymes, including those involved in pyrimidine biosynthesis.[6]

The lipophilicity and steric bulk of the C-5 substituent are critical determinants of a barbiturate's pharmacological profile, influencing its potency, duration of action, and metabolic fate.[7]

The Chlorine Factor: Predicting the Bioactivity of this compound

The introduction of a chlorine atom into a bioactive molecule can significantly alter its physicochemical properties and, consequently, its biological activity.[3] Halogenation, and specifically chlorination, is a common strategy in drug design to enhance potency, modulate metabolic stability, and improve membrane permeability.[5]

Predicted Antimicrobial and Antibiofilm Activity

Based on studies of other halogenated pyrimidines, it is highly probable that this compound possesses significant antimicrobial and antibiofilm properties. Research on halogenated pyrimidine derivatives has shown that they can inhibit biofilm formation in pathogenic bacteria such as Escherichia coli O157:H7 and Staphylococcus aureus.[4] This antibiofilm action is often achieved without directly killing the bacteria, which can be advantageous in reducing the selective pressure for antibiotic resistance. The proposed mechanism for this activity involves the downregulation of genes responsible for key virulence factors, such as curli production in E. coli and quorum sensing regulators in S. aureus.[4]

The electron-withdrawing nature of the chlorine atom at the C-5 position of the barbituric acid ring can be expected to increase the molecule's lipophilicity, potentially enhancing its ability to penetrate bacterial cell membranes and interact with intracellular targets.

Potential as an Enzyme Inhibitor

Barbituric acid and its derivatives are known to inhibit enzymes involved in pyrimidine biosynthesis.[6] The presence of a chlorine atom on the barbituric acid ring could enhance its inhibitory activity against various enzymes. The chlorine atom can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to a protein's active site.

Anticipated Cytotoxicity and Anticancer Potential

While not extensively studied for all derivatives, some barbituric acid-based compounds have shown antiproliferative activity against cancer cell lines.[2] The introduction of a chlorine atom could modulate this activity. The increased lipophilicity conferred by the chlorine atom may facilitate the compound's entry into cancer cells. However, it is also crucial to consider the potential for non-selective cytotoxicity, a common concern with halogenated compounds.

Synthesis of this compound: A Proposed Pathway

A potential synthetic approach would involve the direct chlorination of barbituric acid using a suitable chlorinating agent.

Proposed Synthetic Protocol: Direct Chlorination of Barbituric Acid

Objective: To synthesize this compound via electrophilic substitution.

Materials:

-

Barbituric acid

-

Sulfuryl chloride (SO2Cl2)

-

Anhydrous aprotic solvent (e.g., dichloromethane, chloroform)

-

Inert gas atmosphere (e.g., nitrogen, argon)

-

Standard laboratory glassware and safety equipment

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve barbituric acid in an anhydrous aprotic solvent.

-